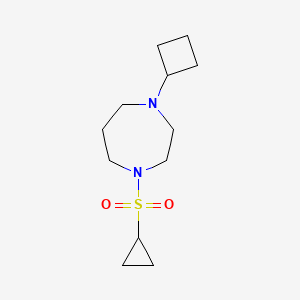

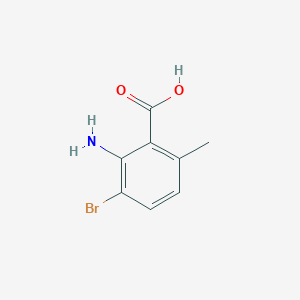

![molecular formula C24H19ClN2O5S B3004159 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 866725-31-7](/img/structure/B3004159.png)

2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide" is a complex molecule that appears to be related to various quinoline derivatives synthesized for potential pharmacological applications. Although the exact compound is not described in the provided papers, similar compounds with quinoline cores have been synthesized and characterized for their potential use as antibacterial agents and anticonvulsants.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that may include the formation of intermediate compounds. For instance, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline involved a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . Similarly, a sequence of reactions involving 2-aminobenzothiazole, chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline was used to create novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives with antibacterial properties . These methods suggest that the synthesis of the compound would likely require careful selection of starting materials and catalysts to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using various spectroscopic techniques. For example, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was characterized by 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry . The crystal structure of related acetamido compounds revealed specific interplanar angles between amide groups and the presence of both classical N-H...O hydrogen bonds and non-standard C-H...O hydrogen bonds, which contribute to the stability and conformation of the molecules . These findings indicate that a detailed molecular structure analysis of the compound would likely reveal important conformational and bonding characteristics that could influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives can be influenced by the functional groups attached to the core structure. The presence of a benzenesulfonyl group, a chloro substituent, and an acetamide moiety in the compound of interest suggests that it may undergo reactions typical of these functional groups, such as nucleophilic substitution or condensation reactions. The specific reactivity would depend on the overall molecular context and the presence of other reactive sites within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The orthorhombic crystalline system of a related compound suggests that the compound may also exhibit crystallinity, which could affect its solubility and formulation as a pharmaceutical agent . The presence of hydrogen bonds and hydrophobic areas in the crystal structures of acetamido compounds indicates that these molecules may have distinct solvation and interaction properties in biological systems . These properties are crucial for the pharmacokinetics and pharmacodynamics of potential drug candidates.

科学的研究の応用

Structural Aspects and Properties

Research has explored the structural aspects of amide-containing isoquinoline derivatives, highlighting their ability to form gels or crystalline solids depending on their interaction with mineral acids. Such compounds have been studied for their fluorescence properties, which could be significantly enhanced in host-guest complexes, indicating potential applications in materials science for sensing, imaging, or optical devices (Karmakar et al., 2007).

Synthetic Routes and Characterization

The development of efficient synthetic routes for related compounds, such as N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, has been reported, demonstrating cost-effective and scalable processes for producing these compounds. This research contributes to the field of organic synthesis, providing insights into the synthesis of complex molecules (Mao et al., 2012).

Antimicrobial Activity

Studies have also focused on the synthesis and antimicrobial evaluation of quinazolinone derivatives, indicating the potential for these compounds to serve as bases for developing new antimicrobial agents. Such research is crucial in addressing the ongoing challenges of antibiotic resistance and the need for new therapeutic options (Habib et al., 2012).

Nonlinear Optical Properties

Research into the nonlinear optical properties of compounds with the 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide structure has been conducted. These studies reveal the potential of such compounds in optical limiting applications, highlighting their significance in the development of materials for photonic technologies (Ruanwas et al., 2010).

Radiomodulatory Effects

Investigations into the radiomodulatory effects of quinazolinone derivatives bearing benzenesulfonamide moiety have been carried out, with findings suggesting the potential of these compounds as antioxidants and radioprotective agents. This research is particularly relevant in the context of reducing radiation-induced damage, which has implications for cancer therapy and radioprotection (Soliman et al., 2020).

特性

IUPAC Name |

2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O5S/c1-32-18-7-5-6-17(13-18)26-23(28)15-27-14-22(33(30,31)19-8-3-2-4-9-19)24(29)20-12-16(25)10-11-21(20)27/h2-14H,15H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPRNIUBMJADGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3004084.png)

![7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3004088.png)

![N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B3004089.png)

![N-(4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3004091.png)

![2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B3004093.png)

![1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3004097.png)

![4-Ethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3004098.png)